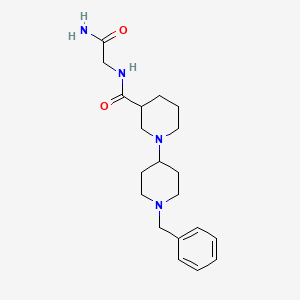![molecular formula C28H22FN5O2 B5355475 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5355475.png)
5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structural features, including multiple functional groups that contribute to its reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the cyano and amino groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide and amines.
Ethenylation and phenylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethenyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyano and carbonitrile groups using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the cyano group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where its unique structure can provide specific interactions with biological targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer science, coatings, and other materials.
Wirkmechanismus
The mechanism by which 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-3-[(Z)-1-cyano-2-[3-methoxy-4-[(2-chlorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
- 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-bromophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
Uniqueness
The uniqueness of 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may confer unique properties such as increased lipophilicity and enhanced biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O2/c1-2-35-26-15-19(12-13-25(26)36-18-20-8-6-7-11-24(20)29)14-21(16-30)27-23(17-31)28(32)34(33-27)22-9-4-3-5-10-22/h3-15H,2,18,32H2,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZXDXDRAMCDD-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)OCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B5355394.png)

![4-Imidazol-1-yl-1-[(2-methoxy-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B5355408.png)
![1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5355411.png)
![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5355418.png)
![2-(4-chlorophenyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5355430.png)

![1-(3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)imidazolidin-2-one](/img/structure/B5355435.png)
![2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-ethylacetamide](/img/structure/B5355445.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridazinylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5355446.png)
![DIMETHYL 5-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBOTHIOYL)AMINO]ISOPHTHALATE](/img/structure/B5355448.png)
![1-(4-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methyl}morpholin-2-yl)methanamine](/img/structure/B5355459.png)
![N-(1-methyl-1H-indol-4-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5355463.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5355472.png)
